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molecular formula C10H11FN2O B8656654 6-Fluoro-3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one CAS No. 148010-66-6

6-Fluoro-3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one

Cat. No. B8656654
M. Wt: 194.21 g/mol
InChI Key: HAMVYXAIUJRTER-UHFFFAOYSA-N
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Patent
US05668282

Procedure details

A mixture of N-(5-fluoro-2-nitrophenyl)-2-methylalanine methyl ester (XI, EXAMPLE 7, 11.2 g), palladium on carbon (10%, 0.63 g), and methanol (350 ml) is shaken under 44 psi of hydrogen pressure for 1.5 hr. Additional palladium on carbon (10%, 0.23 g) is added and the mixture is shaken at 36 psi for another 45 min. p-Toluenesulfonic acid (0.46 g) is added and the catalyst is filtered off. The filtrate is concentrated to about 150 ml and warmed at 800 for 75 min. The solvent is then removed under reduced pressure and the residue is chromatographed on silica gel (700 ml) eluting with dichloromethane/methanol (98/2). aaa a solid. The product is crystallized from methanol/dichloromethane/hexane to give the title compound, mp 148.5°-149.0°; NMR (CDCl3) 1.42, 3.80, 6.40, 6.46, 6.66 and 8.35 δ.
Name
N-(5-fluoro-2-nitrophenyl)-2-methylalanine methyl ester
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.46 g
Type
reactant
Reaction Step Three
Quantity
0.23 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]([CH3:17])([CH3:16])[NH:5][C:6]1[CH:11]=[C:10]([F:12])[CH:9]=[CH:8][C:7]=1[N+:13]([O-])=O.[H][H].C1(C)C=CC(S(O)(=O)=O)=CC=1>[Pd].CO>[F:12][C:10]1[CH:11]=[C:6]2[C:7](=[CH:8][CH:9]=1)[NH:13][C:3](=[O:2])[C:4]([CH3:17])([CH3:16])[NH:5]2

Inputs

Step One
Name
N-(5-fluoro-2-nitrophenyl)-2-methylalanine methyl ester
Quantity
11.2 g
Type
reactant
Smiles
COC(C(NC1=C(C=CC(=C1)F)[N+](=O)[O-])(C)C)=O
Name
Quantity
0.63 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
350 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.46 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
0.23 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to about 150 ml
TEMPERATURE
Type
TEMPERATURE
Details
warmed at 800 for 75 min
Duration
75 min
CUSTOM
Type
CUSTOM
Details
The solvent is then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel (700 ml)
WASH
Type
WASH
Details
eluting with dichloromethane/methanol (98/2)
CUSTOM
Type
CUSTOM
Details
The product is crystallized from methanol/dichloromethane/hexane

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2NC(C(NC2=CC1)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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